6,7-Dibromoquinoxaline is a halogenated derivative of quinoxaline, characterized by the presence of two bromine atoms at the 6th and 7th positions of the quinoxaline ring. The compound is notable for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. Its molecular formula is , and it has a molecular weight of approximately 287.94 g/mol.
6,7-Dibromoquinoxaline can be synthesized from various precursors, including simpler quinoxaline derivatives. It is available through chemical suppliers and has been the subject of numerous studies due to its potential biological activities and utility in organic synthesis.
The compound falls under the category of heterocyclic compounds, specifically within the class of quinoxalines, which are bicyclic compounds containing two nitrogen atoms in the ring structure. Heterocycles are significant in medicinal chemistry due to their ability to interact with biological systems.
The synthesis of 6,7-dibromoquinoxaline typically involves bromination reactions. The most common method includes:
The molecular structure of 6,7-dibromoquinoxaline features a fused bicyclic system with two nitrogen atoms integrated within the aromatic framework. The presence of bromine substituents significantly influences its reactivity and interaction with biological targets.
6,7-Dibromoquinoxaline undergoes various chemical reactions, including:
The mechanism of action for 6,7-dibromoquinoxaline primarily involves its interaction with specific biological targets:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 287.94 g/mol |
Purity | ≥95% |
Origin | United States |
6,7-Dibromoquinoxaline has several significant applications:
Quinoxaline (1,4-benzodiazine or benzo[β]pyrazine) is a bicyclic heteroaromatic compound comprising a benzene ring fused to a pyrazine ring. Its molecular formula is C₈H₆N₂, with a molecular weight of 130.15 g/mol [1] [4]. The ring system exhibits planar geometry, and the nitrogen atoms at positions 1 and 4 contribute to its electron-deficient character. Key electronic features include:
Table 1: Electronic Properties of Quinoxaline
Property | Value | Significance |
---|---|---|
Dipole Moment | 0.51 Debye | Polar character influencing solubility and reactivity |
pKa | 0.60 | Weak basicity; protonation under acidic conditions |
π-Electron Density (C5/C8) | 0.72 | Preferred sites for electrophilic substitution (e.g., bromination) |
Ionization Potential | 8.99 eV (first) | Susceptibility to oxidation and charge-transfer interactions |
Bromination of quinoxaline occurs preferentially at electron-rich C5/C8 or C6/C7 positions under forcing conditions. 6,7-Dibromoquinoxaline (C₈H₄Br₂N₂) is synthesized via two primary routes:1. Classical Condensation:- Reacting 4,5-dibromo-1,2-diaminobenzene with glyoxal or α-dicarbonyl compounds. This method yields 6,7-dibromoquinoxaline as a crystalline solid (m.p. 29–32°C) [1] [4].- Limitations include moderate yields and sensitivity to electronic effects of substituents.2. Modern Functionalization:- Pd-Catalyzed Amination: Utilizes Pd(dba)₂/BINAP or Pd(dba)₂/JosiPhos catalysts to convert 6,7-dibromoquinoxaline into diamino derivatives. Yields reach 48–77% under optimized conditions (dioxane, 0.02 M, reflux) [5].- Suzuki Coupling: Enables introduction of aryl/heteroaryl groups at Br sites for advanced material synthesis [1].- Selectivity: The C6/C7-brominated scaffold enhances leaving-group ability for nucleophilic substitutions, facilitating access to pharmacophores like pyrroloquinoxalines [1].
Table 2: Synthesis Methods for 6,7-Dibromoquinoxaline Derivatives
Method | Conditions | Key Products | Yield Range | Advantages |
---|---|---|---|---|
Classical Condensation | Glyoxal + 4,5-Dibromo-1,2-diamine | 6,7-Dibromo-2,3-diphenylquinoxaline | 50–70% | Simplicity; no catalysts required |
Pd-Catalyzed Amination | Pd(dba)₂/BINAP, tBuONa, dioxane | Diaminoquinoxaline macrocycles | 30–77% | Functional diversity; high efficiency |
Oxidative Methods | IBX catalyst, benzil derivatives | Quinoxaline-5,8-diones | 60–75% | Access to fused quinones |
6,7-Dibromoquinoxaline serves as a pivotal intermediate due to its dual functionalities:
Table 3: Key Applications of 6,7-Dibromoquinoxaline Derivatives
Application Domain | Compound Class | Function | Performance |
---|---|---|---|
Anticancer Therapeutics | Pyrroloquinoxalines | Eph kinase inhibition | IC₅₀: <50 nM; tumor growth suppression |
Antimicrobials | Sulphonamide-quinoxalines | DNA gyrase/topoisomerase inhibition | MIC: 0.01–1.62 μg/mL vs. MCF-7 cells |
Optical Sensors | Polyazamacrocycles (e.g., 5c) | Dual-channel pH detection | Fluorescence shift: 464 nm (neutral) → 520 nm (acidic) |
Coordination Chemistry | Quinoxaline-salens | Lanthanide chelation for luminescent materials | Hg²⁺ detection limit: 10 nM |
The strategic placement of bromine atoms at C6/C7 positions enhances steric and electronic modulation, making this compound indispensable for developing bioactive molecules and smart materials. Its role as a synthon for complex heterocycles underscores its enduring relevance in synthetic and medicinal chemistry [1] [4] [5].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: